molecular formula C12H10O3 B1308658 6-Methoxy-1-naphthoic acid CAS No. 36112-61-5

6-Methoxy-1-naphthoic acid

Cat. No.: B1308658
CAS No.: 36112-61-5
M. Wt: 202.21 g/mol
InChI Key: WRZAWKSSADRYTA-UHFFFAOYSA-N
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Description

6-Methoxy-1-naphthoic acid is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It is a derivative of naphthalene, characterized by a methoxy group (-OCH3) attached to the sixth position and a carboxylic acid group (-COOH) at the first position of the naphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxy-1-naphthoic acid can be synthesized from methyl 6-methoxynaphthalene-1-carboxylate. The process involves the hydrolysis of the ester group to yield the carboxylic acid . Another method involves the reaction of 6-hydroxy-1-naphthoic acid with dimethyl sulfate in the presence of a base, such as sodium hydroxide, to introduce the methoxy group .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, hydrolysis, and purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Methoxy-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can form ionic bonds with basic sites in target molecules, enhancing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-1-naphthoic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

6-methoxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZAWKSSADRYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403012
Record name 6-Methoxy-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36112-61-5
Record name 6-Methoxy-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This starts from anisole; this is reacted with furan-2-carboxylic acid in the presence of a large excess of aluminium trichloride to give 6-methoxy-naphthalene-1-carboxylic acid (see J. Am. Chem. Soc. 69, page 2262 and European Patent No. A1-200,840).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary research focus regarding 6-methoxy-1-naphthoic acid in the provided abstract?

A1: The primary research focus, as indicated by the title "Synthesis of the this compound" [], is on the development of a method to synthesize this particular compound. The abstract does not delve into the applications, properties, or biological activity of this compound.

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